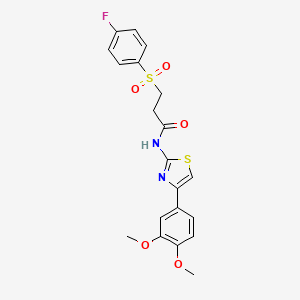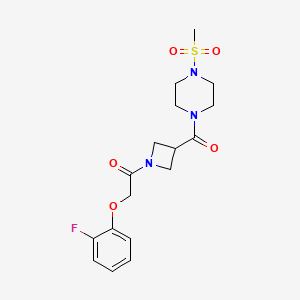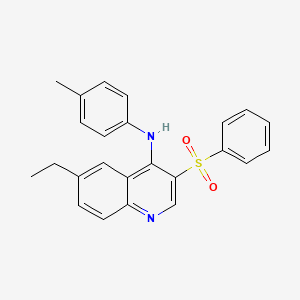
6-ethyl-3-(phenylsulfonyl)-N-(p-tolyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-3-(phenylsulfonyl)-N-(p-tolyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. It is a highly specialized compound that is primarily used in scientific research.
Scientific Research Applications
Antiproliferative Activity
This compound has been investigated for its antiproliferative effects against various cancer cell lines. In a study by Jiang et al., novel 2-substituted-4-amino-6-halogenquinolines, including our compound of interest, were synthesized and evaluated . Notably, compound 8e exhibited promising antiproliferative activity with IC50 values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM against H-460, HT-29, HepG2, and SGC-7901 cancer cells, respectively. These values were significantly more active than gefitinib, a known antitumor agent.
Immunostimulatory Potential
Inspired by the 4-aminoquinoline skeleton found in chloroquine (CQ), researchers explored related derivatives. Compound 1, a 2-alkyl-4-aminoquinoline, demonstrated excellent antiangiogenesis activity . Considering this, analogs like our compound may hold promise as immunostimulatory agents.
Antimicrobial Properties
While specific studies on our compound are limited, related quinoline derivatives have shown antimicrobial potential. For instance, benzo[h]pyrazolo[3,4-b]quinolin-5,6-diones exhibited strong in vitro activity against Mycobacterium spp. .
Medicinal Chemistry
The synthetic routes for 4-aminoquinolines are well-established. Researchers have developed efficient methods for their synthesis, making them valuable scaffolds for drug design .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-18-11-14-22-21(15-18)24(26-19-12-9-17(2)10-13-19)23(16-25-22)29(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLJBCHIYFFNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

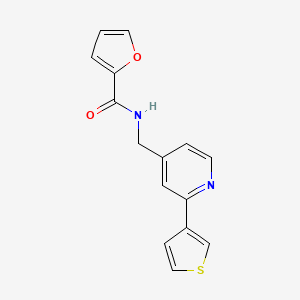
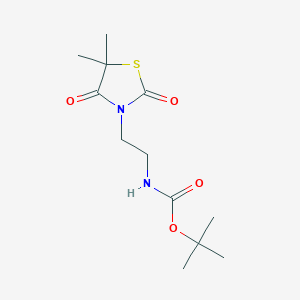
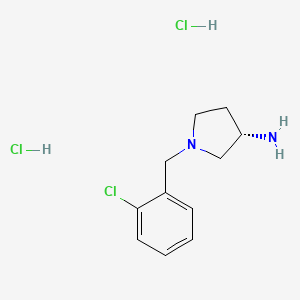
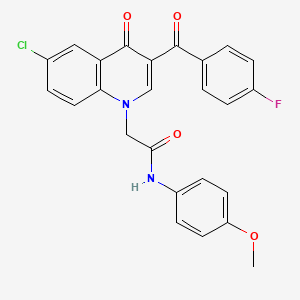
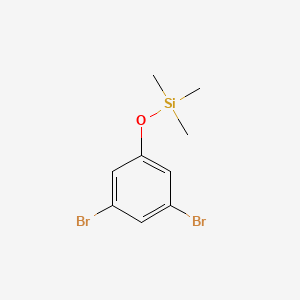

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)
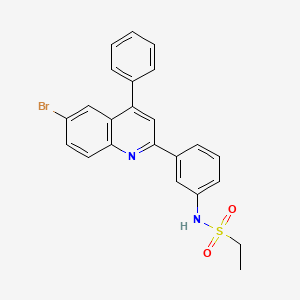
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)
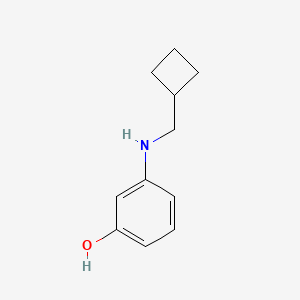
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
